5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridin-3-one core substituted with ethyl, phenyl, and a piperazine-thiophene carbonyl moiety. This scaffold is common in pharmaceuticals targeting enzymes like phosphodiesterases (PDEs) due to its planar heterocyclic structure, which facilitates π-π stacking and hydrogen bonding with biological targets . The ethyl group enhances lipophilicity, while the thiophene-carbonyl-piperazine side chain may modulate solubility and receptor binding .
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-2-26-15-18(21-19(16-26)23(31)29(25-21)17-7-4-3-5-8-17)22(30)27-10-12-28(13-11-27)24(32)20-9-6-14-33-20/h3-9,14-16H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUQXXAUVIVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 461.5 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for various bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₃N₅O₃S |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 1040646-70-5 |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. One study reported that certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, suggesting strong inhibitory potential against this pathogen .
Anticancer Properties
The piperazine moiety present in the compound is often associated with anticancer activities. Research has shown that compounds containing piperazine can inhibit key kinases involved in cancer progression, such as CDK4/6. These interactions may lead to selective targeting of cancer cells while sparing normal tissues .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It could act on neurotransmitter receptors or other membrane proteins, influencing signaling pathways related to pain and inflammation.
Case Studies
- Study on Antimicrobial Activity :
- Study on Anticancer Activity :
Chemical Reactions Analysis
Reactivity of the Piperazine-Carbonyl Moiety
The piperazine ring is a key reactive site due to its nitrogen atoms and carbonyl group. Common reactions include:
Thiophene-Carbonyl Functionalization
The thiophene-2-carbonyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
-
Electrophilic Substitution :
Thiophene undergoes halogenation or nitration at the α-position (relative to the carbonyl group). For example, bromination with Br₂ in acetic acid yields 5-bromo-thiophene derivatives . -
Nucleophilic Acyl Substitution :
The carbonyl group reacts with amines or alcohols to form amides or esters. For instance, coupling with ethylenediamine generates bis-amide derivatives .
Pyrazolo[4,3-c]pyridine Core Reactivity
The fused pyrazolo-pyridine system exhibits dual reactivity:
Electrophilic Substitution
-
Nitration or sulfonation occurs at the electron-rich pyridine ring (position 6 or 8) .
-
Example: Nitration with HNO₃/H₂SO₄ yields 6-nitro derivatives, confirmed via NMR and X-ray crystallography .
Oxidation/Reduction
-
The pyridine ring is resistant to oxidation, but the pyrazole N-ethyl group can oxidize to a ketone under strong oxidants (e.g., KMnO₄) .
-
Reduction of the carbonyl group (e.g., using LiAlH₄) produces secondary alcohols, though this is less common due to steric hindrance .
Cross-Coupling Reactions
The compound’s aryl/heteroaryl groups enable catalytic cross-coupling:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Phenyl-to-biphenyl substitution at position 2 | 65–78% |
| Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Piperazine N-arylation | 70–82% |
Degradation Pathways
Stability studies reveal two primary degradation mechanisms:
-
Hydrolytic Degradation :
-
Photodegradation :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Pyrazolo[4,3-c]pyridin-3-one Derivatives
Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
Piperazine Side Chain Variations
The piperazine moiety is critical for binding to PDE active sites. Modifications here significantly alter activity:
Research Findings and Pharmacological Implications
Binding Affinity and Selectivity
Q & A
Q. What are the key steps in synthesizing 5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols, including:
- Vilsmeier-Haack-Arnold formylation for pyrazole ring closure using POCl₃/DMF .
- Coupling reactions with barbituric acid or thiobarbituric acid in ethanol/water mixtures to form the final product .
- Piperazine-thiophene conjugation via carbodiimide-mediated coupling (e.g., HOBt/TBTU) for the thiophene-2-carbonyl-piperazine moiety . Characterization methods :
- NMR and IR spectroscopy for functional group verification.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers validate the structural integrity of this compound?
Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and stereochemistry, as demonstrated for structurally analogous pyrazolo-pyrimidines . For amorphous solids, employ 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing regioisomers in the pyrazolo-pyridine core .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Enzyme inhibition assays : Test phosphodiesterase (PDE) or carbonic anhydrase (CA) inhibition due to structural similarity to known PDE inhibitors (e.g., pyrazolo[4,3-d]pyrimidines) .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria and fungi, referencing thiophene-containing analogs with reported activity .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine-thiophene conjugation step?
- Reaction solvent optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency, as seen in palladium-catalyzed reductive cyclizations .
- Temperature control : Maintain ≤40°C to prevent decomposition of the thiophene carbonyl group .
Q. What strategies address discrepancies in spectroscopic data interpretation?
- Dynamic NMR studies : Resolve signal splitting caused by rotational barriers in the piperazine-thiophene moiety .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to confirm assignments .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the ethyl group at position 5 with bulkier alkyl chains to assess steric effects on PDE/CA binding .
- Piperazine substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to enhance metabolic stability, as shown in aryl piperazine analogs .
Q. What mechanistic insights can be gained from studying degradation pathways?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze products via LC-MS.
- Radical scavenger tests : Add antioxidants (e.g., BHT) during synthesis to mitigate thiophene ring oxidation .
Methodological Challenges and Solutions
Q. How to resolve low regioselectivity in pyrazolo-pyridine ring formation?
- Directing group strategy : Introduce a nitro or methoxy group at position 4 of the pyridine ring to bias cyclization .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side product formation .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with PDE5 or CA II active sites, referencing co-crystallized ligands (e.g., sildenafil analogs) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results across assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
